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Parameter Value Experimental Context

ATR Enzyme
(IC₅₀)

7 nM [1] [2]

[3]

Time-resolved fluorescence resonance energy transfer (TR-

FRET) competition binding assay [1].

Cellular ATR
(IC₅₀)

36 nM [1] Inhibition of hydroxyurea-induced H2AX phosphorylation in HT-

29 cells [1].

Anti-proliferative
(IC₅₀)

Median: 78

nM [1]

72-96 hour exposure in a panel of 38 human cancer cell lines

(CellTiter-Glo or crystal violet assay) [1].

| Selectivity (IC₅₀) | ATM: 1,420 nM [1] DNA-PK: 332 nM [1] mTOR: 427 nM (Selectivity Ratio: 61) [1] |

Kinase selectivity assessed against a broad panel of 468 kinases [1]. |

Experimental Protocols for Key Assays

The experimental data for Elimusertib were generated using the following standardized methodologies.

Enzyme Binding Assay (ATR Affinity)

Objective: Determine the binding affinity of Elimusertib to the ATR kinase.
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition

binding assay was used.
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Procedure: The assay measured the ability of Elimusertib to displace a fluorescent, ATP-competitive

ATR tracer. The emission ratio at 570 nm and 545 nm was used to evaluate binding affinity. Specific
activity was confirmed using an in-house kinase panel and a commercial KINOMEscan assay panel

[1].

Cellular Mechanistic Assay (Target Engagement)

Objective: Confirm that Elimusertib inhibits ATR function in a cellular context.
Method: Measurement of phospho-Ser139 histone H2AX (γH2AX) levels.

Cell Line: HT-29 colorectal cancer cells.
Procedure: Cells were treated with hydroxyurea to induce replication stress and subsequent ATR-

dependent H2AX phosphorylation. The IC50 value was calculated based on the reduction of γH2AX
levels upon treatment with Elimusertib [1].

Anti-proliferative Cell Viability Assay

Objective: Evaluate the effect of Elimusertib on cancer cell growth.
Method: CellTiter-Glo Luminescent Cell Viability Assay or crystal violet staining.

Procedure:
Plate cells in 96-well plates.

After 24 hours, expose cells to a dose range of Elimusertib for 72 to 96 hours.
Add CellTiter-Glo reagent, which measures ATP content as a proxy for metabolically active

cells.
Measure luminescent signal. Alternatively, fixed and crystal violet-stained cells can be

quantified [1] [4].
Data Analysis: Dose-response curves are generated to determine the half-maximal inhibitory

concentration (IC50).

In Vivo Efficacy Studies

Objective: Assess the antitumor activity and tolerability of Elimusertib in vivo.

Model: Typically patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in
immunocompromised mice [1] [5] [4].

Dosing Regimen: A common schedule is 50 mg/kg, administered orally, twice daily (b.i.d.), on a 3
days on/4 days off (3on/4off) schedule [1].

Endpoint Measurement: Tumor volume is calculated and tracked over time. Efficacy is evaluated by
the change in tumor volume from baseline, time for tumor volume to double (EFS-2), and objective
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response rates (Partial Response, Stable Disease) [5].

Monotherapy and Combination Efficacy

Elimusertib has shown promising efficacy in diverse preclinical settings, which supports its ongoing clinical

investigation.

Monotherapy Activity: As a single agent, Elimusertib can cause complete tumor remission in

some models, such as mantle cell lymphoma. It also shows potent activity in xenograft models of
ovarian and colorectal cancer, particularly in models with deficiencies in the DNA damage response

(e.g., ATM loss) [1] [5].
Rationale for Combination: ATR inhibition is synthetically lethal with certain DDR deficiencies.

Furthermore, by blocking a major DNA repair pathway, Elimusertib can prevent cancer cells from
recovering from damage induced by other therapies [6].

Synergistic Combinations: Preclinical studies demonstrate strong synergistic antitumor activity
when Elimusertib is combined with:

DNA-damaging chemotherapy (e.g., carboplatin) [1].
PARP inhibitors (e.g., olaparib, niraparib), including in models with intrinsic or acquired PARP

inhibitor resistance [1] [5] [6].
Radiotherapy [1].

Other targeted agents (e.g., the PI3K inhibitor copanlisib) [5].

The diagram below illustrates the core mechanism of action of Elimusertib and the rationale for its

synergistic combinations.
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Elimusertib inhibits ATR kinase, blocking DNA damage repair and synergizing with other agents.
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Key Considerations for Researchers

Predictive Biomarkers: Sensitivity to Elimusertib is enhanced in contexts of high replication
stress. Preclinical evidence points to potential biomarkers, including ATM loss/deficiency, TP53
mutations, and specific oncogene amplifications (e.g., MYCN) or fusion oncoproteins [5] [4].
Overcoming Resistance: A key finding is that ATR inhibition can re-sensitize tumors to PARP
inhibitors in models that have developed resistance to PARP inhibitors alone, highlighting a
promising clinical strategy [5] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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